molecular formula C11H11NO3 B8494248 3-(3-Acetamidophenyl)prop-2-enoic acid CAS No. 32862-98-9

3-(3-Acetamidophenyl)prop-2-enoic acid

Cat. No.: B8494248
CAS No.: 32862-98-9
M. Wt: 205.21 g/mol
InChI Key: KTAKAZFXCAYSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Acetamidophenyl)prop-2-enoic acid (CAS 203505-85-5), also known as (2E)-3-(3-acetamidophenyl)prop-2-enoic acid, is a high-purity chemical reagent intended for research and development purposes exclusively . The compound has a molecular formula of C 11 H 11 NO 3 and a molecular weight of 205.21 g/mol . This compound has been identified in scientific literature as a key component of S1QEL 1.1 , a small molecule that modulates mitochondrial function by suppressing electron leakage at the Iq site of complex I without inhibiting oxidative phosphorylation . Researchers utilize it as a valuable tool to investigate cellular bioenergetics, the role of reverse electron transport in oxidative stress, and the metabolic differences in various tissue types such as muscle, heart, and brown adipose mitochondria . Its mechanism of action helps in studying the intricate relationship between membrane potential, oxaloacetate accumulation, and the regulation of succinate dehydrogenase activity . Please Note: This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet and handle the material in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

32862-98-9

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(3-acetamidophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)

InChI Key

KTAKAZFXCAYSDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related α,β-unsaturated carboxylic acids, emphasizing substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
3-(3-Acetamidophenyl)prop-2-enoic acid C₁₁H₁₁NO₃ 221.21 (calculated) 3-acetamidophenyl Potential kinase inhibitor intermediate -
(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid (Caffeic acid) C₉H₈O₄ 180.16 3,4-dihydroxyphenyl Antioxidant, anti-inflammatory agent
3-(2-Fluorophenyl)prop-2-enoic acid C₉H₇FO₂ 166.15 2-fluorophenyl Building block for fluorinated drugs
2-Acetamido-3-(3-nitrophenyl)prop-2-enoic acid C₁₁H₁₀N₂O₅ 250.21 3-nitrophenyl, 2-acetamido Intermediate in nitroaromatic synthesis
(2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoic acid C₁₂H₁₄O₂ 190.24 2,4,5-trimethylphenyl Studied for crystal packing behavior

Key Comparisons

Substituent Effects on Reactivity The 3-acetamidophenyl group in the target compound enhances hydrogen-bonding capacity compared to non-polar substituents (e.g., methyl groups in ). This property is critical in molecular recognition processes, as seen in kinase inhibitors where acetamide groups stabilize target interactions . Nitro () and fluoro () substituents introduce distinct electronic effects. Nitro groups increase electrophilicity, favoring nucleophilic additions, while fluorine atoms improve metabolic stability in pharmaceuticals.

Biological Activity

  • Caffeic acid () exhibits antioxidant activity due to its catechol moiety, absent in the acetamidophenyl analog. The acetamide group in the target compound may instead confer selectivity toward enzyme targets like tyrosine kinases.
  • Fluorinated analogs () are often used to optimize drug pharmacokinetics, suggesting that the 3-(3-acetamidophenyl) derivative could be fluorinated to enhance bioavailability.

Synthetic Accessibility The synthesis of this compound likely involves a Knoevenagel condensation between 3-acetamidobenzaldehyde and malonic acid, analogous to methods for caffeic acid . Nitro-substituted analogs () require nitration steps, which introduce regioselectivity challenges absent in the acetamido derivative.

Such behavior is critical in materials science for designing molecular assemblies .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-acetamidophenyl)prop-2-enoic acid?

The synthesis typically involves:

  • Knoevenagel condensation : Reacting 3-acetamidobenzaldehyde with malonic acid in the presence of a catalyst (e.g., piperidine) to form the α,β-unsaturated carboxylic acid backbone.
  • Protection/Deprotection : Use acetic anhydride to protect amine groups during intermediate steps (as seen in related cinnamic acid syntheses) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, confirmed via HPLC .

Key Parameters :

StepReagents/ConditionsYieldPurity
CondensationMalonic acid, piperidine, ethanol, reflux60-70%85-90%
PurificationEthyl acetate/hexane recrystallization50-60%>95%

Q. How can the structure of this compound be rigorously characterized?

  • Spectroscopy :
  • NMR : 1H^1H NMR (DMSO-d6): δ 12.3 (COOH), 10.1 (NH), 7.8–7.2 (aromatic protons), 6.5 (CH=COO), 2.1 (CH3) .
  • IR : Peaks at 1680 cm1^{-1} (C=O, acid), 1650 cm1^{-1} (amide I), and 1540 cm1^{-1} (amide II) .
    • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks. The acetamido group often participates in N–H···O interactions .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition : Screen against tyrosine kinases or cyclooxygenases (COX-1/COX-2) using fluorescence-based assays.
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Isomerism : Ensure stereochemical purity (E/Z configuration) via 1H^1H-NMR coupling constants (Jtrans16J_{trans} \approx 16 Hz) .
  • Polymorphism : Characterize crystalline forms using DSC and PXRD. Different polymorphs may exhibit varying solubility and activity .
  • Assay Conditions : Standardize pH, solvent (DMSO concentration ≤1%), and cell passage number in biological assays .

Q. What strategies optimize crystallographic refinement for this compound?

  • Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve disorder in the acetamido group.
  • Refinement : Use SHELXL with TWIN and BASF commands for twinned data. Apply restraints for thermal motion of flexible groups .
  • Validation : Check Rint_{int} (<5%) and completeness (>98%) in CIF reports .

Q. How does hydrogen bonding influence its supramolecular assembly?

Graph set analysis (Etter’s rules) reveals:

  • Primary Motifs : R22(8)R_2^2(8) dimer via carboxylic acid O–H···O interactions.
  • Secondary Motifs : N–H···O (amide to carboxylate) and C–H···π (aromatic stacking) . Example Table :
Interaction TypeDistance (Å)Angle (°)Graph Set
O–H···O (COOH)1.82176R22(8)R_2^2(8)
N–H···O (amide)2.01158C(4)C(4)

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or PreADMET to estimate LogP (~2.3), bioavailability (Lipinski score: 0), and CYP450 inhibition .
  • Docking Studies : AutoDock Vina for binding affinity to COX-2 (PDB: 1CX2). The acetamido group may occupy the hydrophobic pocket .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the acetamido group.
  • Crystallography : For poor diffraction, try methanol/water (1:1) as a crystallization solvent.
  • Bioassays : Include positive controls (e.g., aspirin for COX inhibition) to validate experimental setups.

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